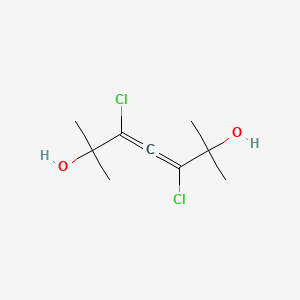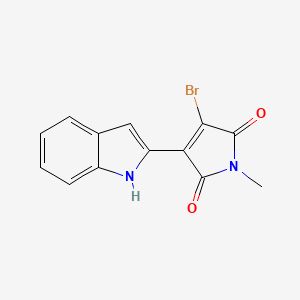
3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, an indole moiety, and a pyrrole-2,5-dione structure, making it a unique and versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of Pyrrole-2,5-dione: The pyrrole-2,5-dione structure can be synthesized through the reaction of maleic anhydride with an amine, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole and pyrrole moieties can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxidized or reduced forms of the compound, and coupled products with extended conjugation or functionalization .
Aplicaciones Científicas De Investigación
3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: It serves as a probe for studying biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands and bind to active sites, modulating the activity of the target proteins. The bromine atom and pyrrole-2,5-dione structure contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3-Bromoindole: A simpler brominated indole derivative used in various synthetic applications.
1-Methylindole: A methylated indole derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione is unique due to its combination of a bromine atom, an indole moiety, and a pyrrole-2,5-dione structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research and industrial applications .
Propiedades
Número CAS |
62787-06-8 |
|---|---|
Fórmula molecular |
C13H9BrN2O2 |
Peso molecular |
305.13 g/mol |
Nombre IUPAC |
3-bromo-4-(1H-indol-2-yl)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C13H9BrN2O2/c1-16-12(17)10(11(14)13(16)18)9-6-7-4-2-3-5-8(7)15-9/h2-6,15H,1H3 |
Clave InChI |
SMMZQRVXHOAIEP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C1=O)Br)C2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


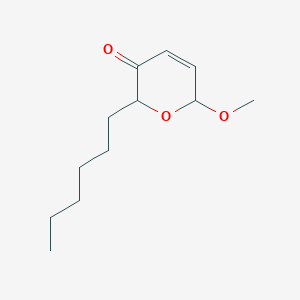
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)


![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
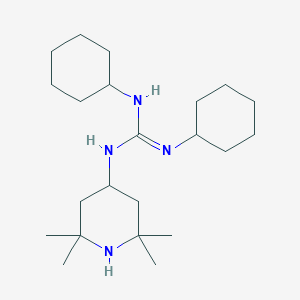
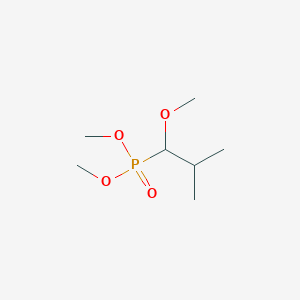
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

